molecular formula C11H15NO B170129 3,3-Dimethyl-1-(pyridin-2-YL)butan-1-one CAS No. 138835-86-6

3,3-Dimethyl-1-(pyridin-2-YL)butan-1-one

Cat. No. B170129
M. Wt: 177.24 g/mol
InChI Key: LBFOHFUYEDMEQC-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(pyridin-2-YL)butan-1-one is a chemical compound with the molecular formula C11H15NO . It is also known by other names such as 3,3-dimethyl-1-(pyridin-3-yl)butan-2-one, and has a CAS number of 53873-01-1 .


Synthesis Analysis

A series of novel pyridine derivatives containing oxime esters have been synthesized from 3-methylpyridine, ethyl pivalate, hydroxylamine hydrochloride, and substituted benzoic acid by addition, oximization, and esterification reactions . This method has the advantages of moderate reaction conditions and high yield .


Molecular Structure Analysis

The molecular structure of 3,3-Dimethyl-1-(pyridin-2-YL)butan-1-one was elucidated by IR, ¹H NMR, ¹³C NMR, and elemental analysis . The InChIKey of the compound is WLHJJJIIBZZBTP-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3,3-Dimethyl-1-(pyridin-2-YL)butan-1-one include addition, oximization, and esterification reactions .


Physical And Chemical Properties Analysis

The molecular weight of 3,3-Dimethyl-1-(pyridin-2-YL)butan-1-one is 177.24 g/mol . It has a XLogP3 value of 1.9, indicating its lipophilicity . The compound has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 3 rotatable bonds . Its exact mass and monoisotopic mass are both 177.115364102 g/mol . The topological polar surface area is 30 Ų .

Scientific Research Applications

Photophysical and Computational Investigations

A novel compound, 1,4-bis(2-(2-phenylpyrimido[1,2-a]benzimidazol-4-yl)phenoxy)butan (BPPB), synthesized with the involvement of 3,3′-((butane-1,4-diylbis(oxy))bis(2,1-phenylene))bis(1-phenylprop-2-en-1-one) showed significant solvatochromic effects. The solvatochromism was observed through red shifts in fluorescence emission maxima with increasing solvent polarity, indicating changes in electronic charge distribution upon excitation. This study contributes to the understanding of pyridin-2-yl derivatives in solvatochromic behavior and electronic charge distribution (Saleh et al., 2016).

Synthetic Chemistry Applications

3,3-Dimethyl-1-(pyridin-2-yl)butan-1-one is used in the synthesis of various chemical compounds. For example, the compound was utilized in the condensation process to produce 1-methyl-8-(pyridin-2-yl)-3,6-diazahomoadamantane and its derivatives, showcasing its role as a versatile intermediate in organic synthesis (Kuznetsov et al., 2010).

Catalytic and Binding Properties

The pyridin-2-yl group plays a crucial role in the binding behavior of 1,4-bis(pyridinium)butane derivatives with negatively charged carboxylatopillar[5]arene (CP5A). The position of substituents on the pyridinium ring dramatically affects association constants and binding modes, indicating the significance of pyridin-2-yl derivatives in molecular recognition and supramolecular chemistry (Li et al., 2011).

Molecular Structure Analysis

The molecular structure of 3,7-dimethyl-2-[N-(4-methylpyridyl-2)-4-hydroxy-3-methyl-5-oxopyrrolen-3-yl-2]imidazo[1,2-a]pyridine, synthesized from a reaction involving 2-chloroepoxy-1,1-diethoxy-2.3-butane and 2-amino-4-methylpyridine, was determined by X-ray crystallography. This demonstrates the use of 3,3-Dimethyl-1-(pyridin-2-YL)butan-1-one derivatives in advanced crystallographic studies (Guseinov et al., 2006).

Safety And Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

3,3-dimethyl-1-pyridin-2-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2,3)8-10(13)9-6-4-5-7-12-9/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFOHFUYEDMEQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40577660
Record name 3,3-Dimethyl-1-(pyridin-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-1-(pyridin-2-YL)butan-1-one

CAS RN

138835-86-6
Record name 3,3-Dimethyl-1-(pyridin-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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